molecular formula C16H13BrN2S B2981373 Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine CAS No. 262372-91-8

Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine

Cat. No.: B2981373
CAS No.: 262372-91-8
M. Wt: 345.26
InChI Key: DCTOAHONJGFJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine” is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. A related compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, has been synthesized and studied for its pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex. For instance, the reaction at the benzylic position involves a free radical reaction . NBS (N-bromosuccinimide) is used, where in the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Novel Materials Development

A study by Xiao-lin Lu and M. Xia (2016) presented a novel V-shaped molecule, demonstrating its application as a security ink due to its multi-stimuli responsive properties, including morphology-dependent fluorochromism induced by mechanical force or surrounding pH stimuli. This innovative material could potentially revolutionize security measures in various industries. Read more.

Antimicrobial Agents

Research by D. Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some molecules were more potent than reference drugs, highlighting their potential as new antimicrobial agents. Read more.

Molecular Structure and Interaction

A. Mariappan and colleagues (2016) facilitated the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy. This metal-free approach, utilizing phenyliodine(III) bis(trifluoroacetate) as the oxidant, broadens the scope of substrates for potential pharmaceutical applications. Read more.

Anticancer Activity

The study by Arup Naskar et al. (2015) on Schiff bases containing 1, 3, 4-thiadiazole synthesized from N-benzylidene-5-phenyl-1, 3, 4-thiadiazol-2-amine derivatives showed significant anticancer activity, highlighting the potential for developing new anticancer agents based on this compound. Read more.

Fluorescent and Colorimetric pH Probe

R. Diana and colleagues (2020) developed a highly water-soluble fluorescent and colorimetric pH probe, showcasing the application of benzothiazole derivatives in real-time pH sensing and intracellular pH imaging, which could greatly benefit biomedical research and diagnostics. Read more.

Mechanism of Action

Target of Action

Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine is a derivative of thiazole, a heterocyclic compound. Thiazoles are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs

Mode of Action

Thiazole derivatives are known to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structure allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.

Biochemical Pathways

These could include pathways involved in the synthesis of bacterial lipids, as well as pathways involved in cell proliferation and apoptosis, given the antineoplastic activity of some thiazole derivatives .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been reported to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Therefore, it’s likely that this compound could have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents could affect its distribution in the body and its ability to reach its targets . Additionally, factors such as pH and temperature could potentially affect the stability of the compound and its interaction with its targets.

Safety and Hazards

While specific safety and hazard information for “Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine” is not available, a related compound, Benzyl 4-Bromophenyl Ketone, is known to cause skin irritation, respiratory irritation, and serious eye irritation .

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives, which include Benzyl-[4-(4-bromo-phenyl)-thiazol-2-yl]-amine, have been studied for their potential antimicrobial and antiproliferative activities

Cellular Effects

Thiazole derivatives have been shown to exhibit cytotoxic activity on human tumor cell lines . It is possible that this compound may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . It is possible that this compound may exert its effects through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

N-benzyl-4-(4-bromophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)15-11-20-16(19-15)18-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTOAHONJGFJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.